2-(1-phenoxyethyl)-1H-1,3-benzodiazole
Description
2-(1-phenoxyethyl)-1H-1,3-benzodiazole is an organic compound that belongs to the class of benzodiazoles Benzodiazoles are heterocyclic aromatic compounds that contain a benzene ring fused to a diazole ring
Properties
IUPAC Name |
2-(1-phenoxyethyl)-1H-benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O/c1-11(18-12-7-3-2-4-8-12)15-16-13-9-5-6-10-14(13)17-15/h2-11H,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXOLJRITACRNID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2N1)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-phenoxyethyl)-1H-1,3-benzodiazole typically involves the reaction of 1-phenoxyethylamine with o-phenylenediamine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial production process.
Chemical Reactions Analysis
Types of Reactions
2-(1-phenoxyethyl)-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding benzodiazole-2-carboxylic acid derivatives.
Reduction: Formation of 2-(1-phenylethyl)-1H-1,3-benzodiazole.
Substitution: Formation of substituted benzodiazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-(1-phenoxyethyl)-1H-1,3-benzodiazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(1-phenoxyethyl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-phenoxyethylamine: A precursor in the synthesis of 2-(1-phenoxyethyl)-1H-1,3-benzodiazole.
1H-1,3-benzodiazole: The parent compound of the benzodiazole class.
2-(1-phenylethyl)-1H-1,3-benzodiazole: A reduced form of the compound.
Uniqueness
2-(1-phenoxyethyl)-1H-1,3-benzodiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its phenoxyethyl group enhances its ability to interact with various molecular targets, making it a valuable compound for research and industrial applications.
Biological Activity
2-(1-phenoxyethyl)-1H-1,3-benzodiazole is a compound belonging to the benzodiazole class, which has garnered attention due to its potential biological activities. This article synthesizes current research findings regarding its biological activity, mechanisms of action, and comparisons with related compounds.
Chemical Structure and Properties
The compound features a benzodiazole core with a phenoxyethyl substituent. This structural arrangement enhances its ability to interact with biological targets, potentially modulating various physiological pathways. The molecular formula of 2-(1-phenoxyethyl)-1H-1,3-benzodiazole is with a molecular weight of approximately 241.29 g/mol.
The biological activity of 2-(1-phenoxyethyl)-1H-1,3-benzodiazole primarily involves its interaction with specific enzymes and receptors. This compound can modulate the activity of these targets, leading to various biological effects. The exact pathways influenced depend on the biological context and specific applications being studied.
Key Mechanisms
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Receptor Modulation : By binding to receptors, it can influence signaling pathways that regulate numerous physiological processes.
Biological Activities
Research indicates that 2-(1-phenoxyethyl)-1H-1,3-benzodiazole exhibits several pharmacological properties:
Antimicrobial Activity
Studies have shown that derivatives of benzodiazoles possess significant antimicrobial properties. For instance, compounds with similar structures have demonstrated activity against various bacterial strains, including Gram-positive and Gram-negative organisms .
Comparative Analysis
To better understand the unique properties of 2-(1-phenoxyethyl)-1H-1,3-benzodiazole, a comparison with similar compounds is useful.
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 2-Phenyl-1H-1,3-benzodiazole | Lacks substituents at positions 2 and 1 | Different reactivity and biological activity |
| 2-(2-Methylphenyl)-1H-1,3-benzodiazole | Similar structure but lacks the phenoxyethyl group | Altered reactivity due to missing substituent |
| 2-(4-Methylphenyl)-1H-1,3-benzodiazole | Contains a methyl group at position 4 | Potentially different biological activity due to steric effects |
Case Studies and Research Findings
Recent literature has highlighted the bioactivity of benzimidazole derivatives, which share structural similarities with benzodiazoles. For example:
- Antiparasitic Activity : Some studies have investigated the antiparasitic effects of related compounds against protozoan parasites like Giardia intestinalis and Trichomonas vaginalis, noting significant activity in certain derivatives .
- Antimicrobial Studies : A library of benzimidazole-based compounds was tested for antimicrobial activity against Staphylococcus aureus and Escherichia coli, showing promising results compared to standard antibiotics like ampicillin .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
